methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position, a tert-butyl group at the 4-position, and a methyl ester group at the 5-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-tert-butylthiazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like column chromatography or recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Yield substituted thiazoles with various functional groups replacing the bromine atom.
Oxidation Reactions: Produce sulfoxides or sulfones depending on the extent of oxidation.
Reduction Reactions: Result in the formation of alcohols from the ester group.
Scientific Research Applications
Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yl]thiazole-5-carboxylate
- 4-Bromo-2-(tert-butylthio)thiazole
Uniqueness
Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the tert-butyl group at the 4-position enhances its reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
81569-35-9 |
---|---|
Molecular Formula |
C9H12BrNO2S |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
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